molecular formula C29H26ClFN4O2 B11127897 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B11127897
M. Wt: 517.0 g/mol
InChI Key: WXBMGCCSWQLWKZ-UHFFFAOYSA-N
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Description

2-(2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-6-(2-FLUOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group, a fluorophenyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-6-(2-FLUOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-(2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-6-(2-FLUOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-6-(2-FLUOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C29H26ClFN4O2

Molecular Weight

517.0 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C29H26ClFN4O2/c30-23-12-10-22(11-13-23)29(21-6-2-1-3-7-21)34-18-16-33(17-19-34)28(37)20-35-27(36)15-14-26(32-35)24-8-4-5-9-25(24)31/h1-15,29H,16-20H2

InChI Key

WXBMGCCSWQLWKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5F

Origin of Product

United States

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